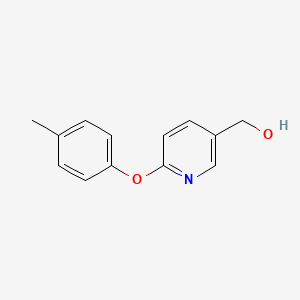

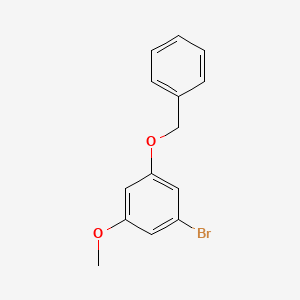

![molecular formula C12H9Cl2NO2 B6331368 [6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1307432-82-1](/img/structure/B6331368.png)

[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

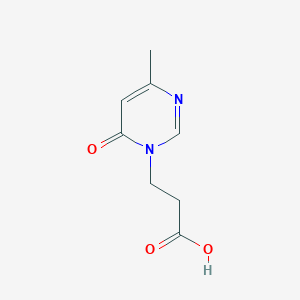

“[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%” is a chemical compound . It is related to a series of compounds synthesized for their antiproliferative activities against certain cancer cell lines .

Synthesis Analysis

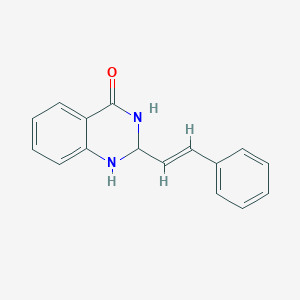

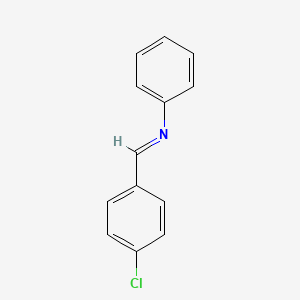

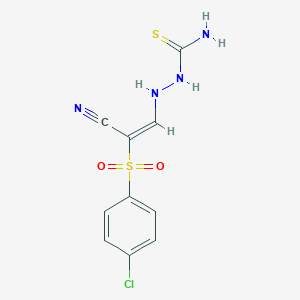

The synthesis of related compounds involves the interaction of 2,4-dichlorophenoxyacetic acid hydrazide with pyridine-2-carbaldehyde . The reaction mixture is heated and stirred, and upon cooling, a precipitate forms which is then filtered off, washed, and dried .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as elemental and thermogravimetric analyses, IR and electron spectroscopy, and single crystal XRD . Dichloro substituted benzene rings are linked by intermolecular π–π interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic addition and elimination reactions . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine .Mechanism of Action

Target of Action

For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenoxy group, is a systemic herbicide that primarily targets broadleaf weeds .

Mode of Action

Systemic herbicides like 2,4-D kill weeds by causing uncontrolled growth . The dichlorophenoxy group might play a crucial role in this interaction.

Biochemical Pathways

The degradation of 2,4-D is primarily carried out by bacteria and fungi, particularly white-rot fungi . The exact pathways involved in the degradation of MFCD13322497 might be different and need further investigation.

Result of Action

Similar compounds like 2,4-d cause uncontrolled growth in target organisms, leading to their death

properties

IUPAC Name |

[6-(2,4-dichlorophenoxy)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-9-2-3-11(10(14)5-9)17-12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZAFZVMTVDZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)